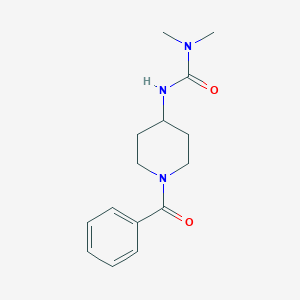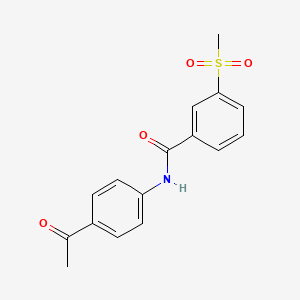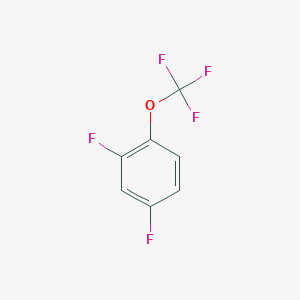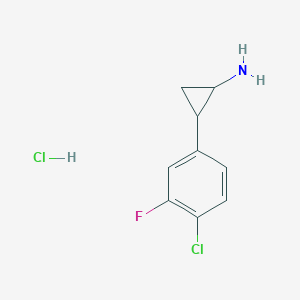![molecular formula C14H19ClFN B2796593 N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 1376042-30-6](/img/structure/B2796593.png)
N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
NMDA Receptor Modulation
The compound interacts with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and excitatory neurotransmission within the central nervous system (CNS). By modulating NMDA receptor activity, it may impact learning, memory, and neurodegenerative processes .
Neuroprotection and Neurodegenerative Disorders
Given its NMDA receptor antagonistic properties, this compound could be explored for neuroprotection. It may mitigate excitotoxicity associated with conditions like Alzheimer’s disease, Parkinson’s disease, and stroke. Researchers are investigating its potential as a therapeutic agent to slow down neurodegeneration .
Anticonvulsant Activity
Previous studies have identified this compound as a lead candidate based on binding and anticonvulsant activity. Its ability to modulate NMDA receptors suggests potential use in managing seizures and epilepsy .
Blood-Brain Barrier Permeability
Understanding the compound’s interaction with the blood-brain barrier (BBB) is crucial. It may serve as a ligand for drug delivery across the BBB, enabling targeted therapies for CNS disorders .
Glutamate-Dependent Disorders
Glutamate dysregulation contributes to various CNS disorders. Investigating this compound’s impact on glutamate signaling pathways could reveal insights into conditions such as depression, anxiety, and schizophrenia .
Toxicity and Therapeutic Index
Toxicity studies indicate that the compound exhibits dose-dependent toxicity above 100 μM. However, its IC50 values above 150 μM suggest a potential therapeutic window. Notably, the serum level of memantine (an FDA-approved NMDA receptor antagonist) in patients is around 1 µM, implying that this compound may have an acceptable therapeutic index .
Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the searched resources, a related study mentions that similar compounds have been designed and synthesized as uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site . These compounds have potential as ligands for understanding and possibly the treatment of several neurodegenerative disorders and other glutamate-dependent disorders .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN.ClH/c15-13-4-2-1-3-12(13)9-16-14-8-10-5-6-11(14)7-10;/h1-4,10-11,14,16H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPXPNBJFYZYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene](/img/structure/B2796513.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2796515.png)
![1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2796518.png)

![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)



![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)